2-Phenyl-pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXKUDMMFGQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390105 | |
| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25860-44-0 | |
| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25860-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biological Activity
2-Phenyl-pyrrolidine-2-carboxylic acid (2-P-PCA) is a heterocyclic compound with significant biological activity, primarily due to its structural features, which include a pyrrolidine ring and a carboxylic acid functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in neuroprotection and antimicrobial activity.
Chemical Structure and Properties
2-P-PCA has the molecular formula and features a five-membered nitrogen-containing ring. The presence of the phenyl group and carboxylic acid provides sites for chemical modifications, enhancing its versatility in drug design. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for further pharmacological studies .
Neuroprotective Effects
Research indicates that 2-P-PCA exhibits neuroprotective properties. It has been studied for its potential to inhibit certain enzymatic pathways associated with neurodegenerative diseases. Its structural similarity to proline suggests that it may act as a proline analog, which could facilitate its incorporation into peptides and influence protein folding mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of 2-P-PCA display significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Derivatives
Several synthetic pathways have been developed to produce 2-P-PCA, allowing researchers to obtain this compound with varying degrees of purity and yield. Notably, derivatives such as Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid are utilized in peptide synthesis, highlighting the compound's role as a building block in organic chemistry .
Antibacterial Evaluation
A study evaluated the antibacterial activity of various derivatives of 2-P-PCA against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the phenyl group significantly enhanced antibacterial potency. For example, compounds with shorter side chains exhibited better activity against Gram-positive bacteria compared to their longer-chain counterparts .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Low |
| 5b | High | Moderate |
| Control | High (Ampicillin) | High (Gentamicin) |
Neuroprotective Studies
In vitro studies have demonstrated that 2-P-PCA can protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce cell death by modulating antioxidant enzyme activity and inhibiting pro-apoptotic signaling pathways .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Neurological Agents
2-Phenyl-pyrrolidine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its derivatives have been shown to exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure-related conditions .
Therapeutic Uses
The compound has been implicated in the development of drugs for various diseases, including myocardial ischemia, congestive heart failure, and hypertension. Research indicates that derivatives of pyrrolidine-2-carboxylic acid can act as inhibitors of zinc hydrolase activity, which is relevant in treating conditions associated with these diseases .
| Disease | Potential Application |
|---|---|
| Myocardial Ischemia | Inhibition of zinc hydrolase activity |
| Congestive Heart Failure | Therapeutic agents derived from pyrrolidine derivatives |
| Hypertension | Development of selective inhibitors |
Peptide Chemistry
In peptide synthesis, this compound acts as a protecting group for amino acids. This role is crucial in constructing complex peptide chains with enhanced yields and purity . The ability to protect functional groups during synthesis allows for more efficient assembly of peptides that are vital for drug development.
Organic Synthesis
The compound is valuable in organic chemistry for exploring new reaction pathways and developing innovative synthetic methodologies. Its unique structure facilitates various reactions, including cyclizations and functional group transformations, which are essential in creating complex organic molecules .
Case Study: Synthesis Methodology
A recent study demonstrated the use of this compound as a key reagent in synthesizing bioactive compounds under environmentally friendly conditions. The methodology showcased high product yields and reduced reaction times compared to traditional methods .
Material Science
In material science, this compound contributes to the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings, adhesives, and biomedical devices .
Biological Studies
Researchers utilize this compound to investigate its interactions with various biological targets. Studies have shown that derivatives can modulate biological activities relevant to disease mechanisms, aiding in the discovery of new therapeutic agents .
Example: Antidiabetic Research
Recent investigations into polyhydroxylated pyrrolidines have highlighted their potential as dual-target inhibitors for enzymes involved in glucose metabolism. This suggests that modifications of this compound could lead to novel treatments for diabetes by simultaneously inhibiting α-glucosidase and aldose reductase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Derivatives
(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid
- Structure : A phenyl ring with a 3-carboxyl group and a pyrrolidine-2-carboxylic acid backbone.
- Pharmacology: Acts as a broad-range ionotropic glutamate receptor (iGluR) antagonist. Demonstrates preferential binding to GluK3 (Ki = 0.87 μM) over GluK1 (Ki = 4.8 μM) .
- Structural Insights : X-ray crystallography reveals that the 3-carboxyphenyl ring mimics the distal carboxylate of kainate, inducing domain openings in receptor ligand-binding domains (LBDs) (17.3–18.8° in GluA2-LBD) .
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid
- Structure: Lacks the 3-carboxyl group on the phenyl ring (C₁₁H₁₃NO₂).
- Applications: Used as a pharmaceutical ingredient, particularly in amino acid-based therapies .
- Key Difference : Absence of the 3-carboxyl group reduces receptor binding specificity compared to its carboxyphenyl analog .
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
Functional Group Modifications
4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Structure: Hydroxymethyl substituent at the 4-position (C₆H₁₁NO₅).
- Properties : Increased polarity improves water solubility, advantageous for drug delivery systems .
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Heterocyclic Analogs
5-Phenylpyrimidine-2-carboxylic Acid
- Structure : Pyrimidine ring with a phenyl group and carboxylic acid (C₁₁H₈N₂O₂).
- The pyrimidine ring may engage in π-π stacking distinct from pyrrolidine’s conformational flexibility .
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-pyrrolidine-2-carboxylic acid, and how can purity be ensured?
The synthesis typically involves cyclization of phenyl-substituted precursors or chiral resolution of racemic mixtures. For example, Boc-protected derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are synthesized via asymmetric catalysis or enzymatic resolution, followed by deprotection . Purity (>97%) is verified using HPLC with chiral stationary phases, as demonstrated in studies on structurally related pyrrolidine carboxylic acids . Safety protocols (e.g., inert gas environments, controlled temperature) are critical to prevent racemization or decomposition .
Q. How is the stereochemical integrity of this compound validated?
X-ray crystallography is the gold standard for confirming absolute configuration. For instance, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid was resolved using Cu Kα radiation and Flack parameter analysis, ensuring accurate stereochemical assignment . Polarimetry and circular dichroism (CD) spectroscopy complement crystallographic data for dynamic stereochemical monitoring .
Q. What safety precautions are essential during handling and disposal?
While the compound is not classified as hazardous, standard lab safety measures apply:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for pyrrolidine derivatives?
Discrepancies in structure-activity relationships (SAR) often arise from stereochemical variations or assay conditions. For example:
- Chiral centers : The (2S,4R) configuration in Boc-protected analogs shows higher receptor affinity compared to (2R,4S) isomers, as seen in AT1 receptor ligand studies .
- Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results .
Q. What strategies mitigate racemization during peptide coupling involving this compound?
Racemization is minimized by:
Q. How do computational models predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations optimize interactions with biological targets. For example:
- Conformational analysis : The pyrrolidine ring’s puckering mode (e.g., envelope vs. twist) influences binding to enzymes like prolyl oligopeptidase .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for derivatization (e.g., carboxylate group modifications) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency for intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
- Process intensification : Continuous flow systems reduce side reactions and improve scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
